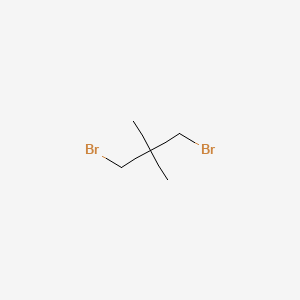

1,3-Dibromo-2,2-dimethylpropane

Descripción

Nomenclature and Structural Representations of 1,3-Dibromo-2,2-dimethylpropane

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these conventions, the official name for the compound is This compound . nih.govnist.gov This name is derived by identifying the longest carbon chain, which is a three-carbon chain (propane). Two bromine atoms are located on the first and third carbon atoms, and two methyl groups are attached to the second carbon atom.

Common Synonyms and Historical Context

In addition to its formal IUPAC name, this compound is known by several other names in scientific literature and commercial catalogs. These synonyms often arise from historical naming practices or are based on the neopentyl structure at its core. Common synonyms include:

Neopentyl dibromide nih.gov

Dibromoneopentane cymitquimica.com

2,2-Dimethyl-1,3-dibromopropane nih.gov

2,2-Bis(bromomethyl)propane nih.gov

1-bromo-2-bromomethyl-2-methylpropane nih.gov

Molecular Formula and Connectivity

The molecular formula for this compound is C₅H₁₀Br₂ . nih.govcymitquimica.commanchesterorganics.comindiamart.com This formula indicates that each molecule is composed of five carbon atoms, ten hydrogen atoms, and two bromine atoms.

The connectivity of the atoms is central to its chemical identity. The structure features a central quaternary carbon atom (C2) bonded to two methyl groups (–CH₃) and two bromomethyl groups (–CH₂Br). nih.govalfa-chemistry.com This arrangement is also known as a neopentyl structure. The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CC(C)(CBr)CBr. nih.govalfa-chemistry.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀Br₂ | nih.govcymitquimica.commanchesterorganics.comindiamart.com |

| Molecular Weight | 229.94 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5434-27-5 | nih.govnist.govmanchesterorganics.comindiamart.com |

Structural Isomers and Related Halogenated Alkanes

Isomers are compounds that have the same molecular formula but different structural arrangements. For the molecular formula C₅H₁₀Br₂, there are numerous structural isomers. It has been reported that there are 21 constitutional-structural isomers for this molecular formula. docbrown.info These isomers differ in the arrangement of the carbon skeleton and the positions of the two bromine atoms. docbrown.info

Examples of structural isomers include:

1,2-Dibromopentane : The bromine atoms are on adjacent carbons in a five-carbon chain. nih.gov

1,5-Dibromopentane : The bromine atoms are at the terminal ends of the five-carbon chain.

2,3-Dibromo-2-methylbutane : A branched isomer with bromine atoms on the second and third carbons.

The study of these isomers is crucial as the position of the halogen atoms significantly influences the compound's reactivity and physical properties.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dibromo-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFLFGXSIWWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063881 | |

| Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Dibromo-2,2-dimethylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5434-27-5 | |

| Record name | 1,3-Dibromo-2,2-dimethylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromo-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7BM8F38Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Importance and Research Significance in Organic Chemistry

Applications in the Preparation of Complex Molecular Architectures

The structure of this compound makes it a useful starting material for constructing intricate molecular designs, particularly cyclic systems and molecules incorporating a neopentyl spacer.

One of the primary applications is in the synthesis of cyclobutane derivatives. Through intermolecular condensation with nucleophiles, the two bromine atoms can be displaced to form a four-membered ring. For instance, the reaction of this compound with the dipotassium (B57713) salt of diethyl malonate results in the formation of diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate. This reaction provides a direct route to a functionalized cyclobutane ring, a structural motif present in various natural products and pharmacologically active compounds.

Furthermore, this compound serves as a precursor for more complex acyclic molecules. A patented process describes the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid. google.com This transformation introduces carboxylic acid functionalities, which can be further modified, demonstrating the role of this compound as a scaffold for building multifunctional compounds. For example, the corresponding dicarboxylic acid dimethyl ester can be synthesized from these derivatives. google.com

Interactive Data Table: Synthetic Applications of this compound

| Reactant(s) | Product | Reaction Type |

| This compound, Diethyl malonate dipotassium salt | Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate | Cyclization / Nucleophilic Substitution |

| 2,2-dimethyl-propane-1,3-dicarboxylic acid derivatives, Bromine | 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid derivatives | Bromination |

Theoretical and Applied Research Relevance

The theoretical and applied relevance of this compound is largely tied to its distinct molecular structure. The neopentyl framework, where the bromine-bearing carbons are adjacent to a quaternary carbon, creates significant steric hindrance.

From a theoretical standpoint, this compound is an interesting substrate for studying nucleophilic substitution reaction mechanisms. Neopentyl halides, such as 1-bromo-2,2-dimethylpropane, are known to be extremely unreactive towards the Sₙ2 reaction pathway due to the bulky gem-dimethyl group that physically blocks the backside attack of the nucleophile. byjus.combyjus.com They are also reluctant to undergo Sₙ1 reactions because the formation of the corresponding primary carbocation is highly unfavorable. Consequently, this compound presents a model system for investigating reaction kinetics and pathways under conditions that might force substitution through less common mechanisms or result in rearrangement products.

In applied research, its primary value lies in its function as a bifunctional linker or spacer. The 2,2-dimethylpropane unit can be incorporated into polymers or complex organic molecules to introduce specific conformational constraints or to increase lipophilicity. Its dibromo functionality allows it to connect two different molecular fragments. The preparation of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid derivatives, for instance, creates a molecule with two reactive acid halide ends, which can be used to synthesize polyesters or polyamides with a neopentyl group embedded in the polymer backbone. google.com

Established Synthetic Routes for this compound

The synthesis of this compound can be achieved through various chemical pathways, ranging from the bromination of corresponding diols to the ring-opening of cyclic ethers.

Bromination of 2,2-dimethylpropane-1,3-diol

A primary and direct method for synthesizing this compound involves the bromination of its corresponding diol, 2,2-dimethylpropane-1,3-diol. In a typical laboratory procedure, the diol is first dissolved in a suitable solvent like methanol (B129727) and the solution is cooled to 0°C. Bromine is then added to the mixture in a slow, controlled manner. The reaction is subsequently allowed to warm to room temperature and stirred for an extended period, often around 15 hours. During this time, the product, this compound, precipitates from the solution as a white solid. This solid is then isolated through filtration and washed with cold methanol to yield the pure compound.

Synthesis from Cyclic Ethers (e.g., 3,3-dimethyloxetane) via Mild One-Step Methods

A novel and mild one-step synthesis utilizes the ring-opening of a cyclic ether. Specifically, 3,3-dimethyloxetane (B1346095) is treated with a combination of tetrabromomethane (CBr₄) and triphenylphosphine (B44618) (PPh₃). weber.hu This reaction proceeds under gentle conditions to open the strained oxetane (B1205548) ring and install bromine atoms at the 1 and 3 positions, yielding this compound. weber.hu This method is noted for its high efficiency, achieving yields of up to 93%. weber.hu The reaction mechanism is thought to proceed via intermediates, and the precipitation of triphenylphosphine oxide is a notable occurrence during the process. weber.hu The lower ring strain of less-strained ethers, like oxolane, results in slower reaction rates compared to the more strained oxetane. weber.hu

Other Reported Laboratory Preparations

Other laboratory-scale preparations have been reported, often for related compounds, which demonstrate alternative synthetic strategies. One such method involves the reaction of 2,2-dimethylpropane-1,3-dicarboxylic acid anhydride (B1165640) with phosphorus pentabromide and bromine. The resulting halogenated product is then reacted with ethanol (B145695) to produce the diethyl ester of this compound-1,3-dicarboxylic acid. google.com

Furthermore, continuous flow technology has been applied to the synthesis of the related compound 1,3-dibromo-2,2-dimethoxypropane (B40201). google.com In this method, a mixture of acetone (B3395972) and methanol is reacted with bromine in a continuous flow reactor. google.com This approach is highlighted for its ability to improve reaction safety and efficiency by minimizing heat accumulation and the formation of byproducts compared to traditional batch reactions. google.com Parameters such as temperature (40–50 °C), flow rates, and reagent ratios are critical for optimizing yield and purity. google.com

| Starting Material | Key Reagents | Methodology | Reported Yield |

|---|---|---|---|

| 2,2-dimethylpropane-1,3-diol | Bromine, Methanol | Direct Bromination | Not specified, yields white solid precipitate |

| 3,3-dimethyloxetane | Tetrabromomethane (CBr₄), Triphenylphosphine (PPh₃) | Mild One-Step Ring-Opening | Up to 93% |

| Acetone/Methanol (for related dimethoxy compound) | Bromine | Continuous Flow Reaction | 76% (for 1,3-dibromo-2,2-dimethoxypropane) |

Synthesis of Functionalized this compound Derivatives

The dibromo- functionality of the title compound makes it a useful precursor for the synthesis of more complex molecules, such as dicarboxylic acids.

Preparation of Dicarboxylic Acid Derivatives

Derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid can be synthesized from β,β-dimethyl-glutaric anhydride. google.com The process begins by converting the anhydride to its corresponding acid chloride using an agent like thionyl chloride. This acid chloride intermediate is then brominated. Subsequent esterification of the brominated acid chloride with an alcohol, such as methanol or ethanol, yields the desired dicarboxylic acid ester derivative. google.com For instance, reaction with methanol produces 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid dimethyl ester. google.com This multi-step synthesis allows for controlled halogenation and the creation of various ester derivatives. google.com

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagents | Final Product Example |

|---|---|---|---|---|

| β,β-Dimethyl-glutaric anhydride | Thionyl chloride | Acid chloride | Bromine, Methanol | 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid dimethyl ester |

Derivatization for Spectroscopic Analysis

Derivatization is an analytical technique where a compound of interest is chemically modified to make it more suitable for a specific method of analysis, such as gas chromatography (GC). research-solution.com This process can enhance volatility, improve thermal stability, or increase the response of a detector. research-solution.comresearchgate.net Common derivatization reactions include silylation, acylation, and alkylation, which are typically used for compounds containing active hydrogens, such as those found in alcohols, phenols, carboxylic acids, and amines. research-solution.comlibretexts.org These reactions replace the active hydrogen with another group, like a trimethylsilyl (B98337) (TMS) group, reducing polarity and intermolecular hydrogen bonding. research-solution.comlibretexts.org

For a saturated haloalkane like this compound, which lacks active hydrogens and is already sufficiently volatile, derivatization is generally not a prerequisite for spectroscopic analysis. nih.gov Its structure and purity are typically confirmed directly using standard analytical methods. The progress of its synthesis and the identity of the final product are routinely characterized by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy. rsc.org In this context, the synthesis of derivatives, as described in section 2.2.1, is performed to create new functional molecules rather than to facilitate the spectroscopic analysis of the parent compound itself.

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, the synthesis of this compound and its precursors has seen innovations aimed at improving efficiency, safety, and environmental sustainability. Traditional batch methods for preparing related compounds like 1,3-dibromo-2,2-dimethoxypropane from acetone and bromine were often plagued by low yields and the formation of polysubstituted byproducts. Moreover, intermediates such as 1,3-dibromoacetone (B16897) are highly irritating, posing safety risks. patsnap.com

Green chemistry principles are also being applied to halogenation reactions more broadly. The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), offers a safer and easier-to-handle alternative to elemental bromine. nih.gov Research into mechanochemistry, specifically liquid-assisted grinding (LAG), has demonstrated that using auxiliaries like polyethylene (B3416737) glycol (PEG-400) can significantly accelerate reaction times, improve yields, and enhance regioselectivity in the bromination of aromatic compounds. nih.gov While not yet specifically documented for this compound, these green methodologies represent a promising future direction for the synthesis of halogenated compounds. Another patented method focuses on producing highly pure dibromoneopentyl glycol by reacting pentaerythritol (B129877) with hydrogen bromide in an inert solvent, while simultaneously removing the water produced, showcasing efforts to optimize reaction conditions and product purity. google.com

A comparison of traditional and novel synthetic approaches for a related derivative is outlined below:

| Feature | Traditional Batch Method | Continuous Flow Method |

| Reaction Mode | Intermittent (Batch) | Continuous Flow |

| Primary Issue | Low yield, polysubstituted byproducts | Addresses low yield and byproducts |

| Safety Concern | Risk of explosion from heat accumulation, hazardous intermediates | Improved reaction safety |

| Reaction Time | ~24-40 hours patsnap.comgoogle.com | ~10 minutes google.com |

| Efficiency | Lower | Significantly improved google.com |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The compound's unique neopentyl structure, characterized by a quaternary carbon adjacent to the reaction centers, imposes significant steric constraints that dictate the viable reaction pathways.

Nucleophilic Substitution Reaction Mechanisms

The synthesis of this compound from neopentyl glycol (2,2-dimethylpropane-1,3-diol) involves the substitution of two hydroxyl groups with bromide ions. wikipedia.org This transformation typically proceeds via a nucleophilic substitution mechanism. However, the neopentyl frame of the substrate presents a classic case of steric hindrance severely impeding the standard S(_N)2 pathway.

The S(_N)2 mechanism requires the nucleophile (e.g., Br) to perform a backside attack on the carbon atom bearing the leaving group (e.g., a protonated hydroxyl group, -OH(_2)^+). webassign.net In a neopentyl system, the bulky tertiary-butyl group shields the reaction center, making this backside approach extremely difficult. vaia.comlearncbse.in Consequently, S(_N)2 reactions on neopentyl halides are exceptionally slow.

Alternatively, the S(_N)1 mechanism involves the formation of a carbocation intermediate after the leaving group departs. libretexts.org For a primary halide like 1-bromo-2,2-dimethylpropane, this would result in a highly unstable primary carbocation, a process that is energetically unfavorable. vaia.combyjus.com Although rearrangement to a more stable tertiary carbocation can occur, it is not the direct substitution pathway. Due to the difficulty of proceeding through either a pure S(_N)1 or S(_N)2 mechanism, neopentyl substrates often react very slowly or via alternative pathways. vaia.com

| Mechanism | Requirement | Applicability to Neopentyl Systems |

| S(_N)2 | Unhindered backside attack by nucleophile | Highly disfavored due to steric hindrance from the quaternary carbon. webassign.netvaia.com |

| S(_N)1 | Formation of a stable carbocation intermediate | Disfavored due to the high energy of the primary carbocation that would form. vaia.combyjus.com |

Mechanisms of Bromination Reactions

The bromination of the precursor, neopentyl glycol, is typically achieved using a strong acid like hydrobromic acid (HBr). The mechanism involves the following steps:

Protonation: The hydroxyl group of the alcohol acts as a Lewis base, attacking a proton from HBr. This protonates the hydroxyl group, converting it into a good leaving group, water (-OH(_2)^+).

Nucleophilic Attack: A bromide ion (Br), a good nucleophile, then attacks the electrophilic carbon atom. Given the steric hindrance of the neopentyl structure, this step is slow but ultimately leads to the displacement of the water molecule and the formation of a C-Br bond. This process occurs for both hydroxyl groups to yield the final dibrominated product.

An alternative synthesis for the related compound 1,3-dibromo-2,2-dimethoxypropane involves the bromination of acetone in the presence of methanol. patsnap.comgoogle.com The mechanism likely involves the acid-catalyzed formation of an enol or enol ether from acetone, which then acts as a nucleophile, attacking molecular bromine. This is followed by the formation of an acetal (B89532) with methanol.

In a more general context, the bromination of an alkene proceeds through a different mechanism involving the formation of a cyclic bromonium ion intermediate. youtube.com The alkene's pi bond attacks a bromine molecule, displacing a bromide ion. The resulting three-membered ring is then opened by a backside nucleophilic attack by the bromide ion, resulting in an anti-addition of the two bromine atoms across the former double bond. youtube.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics of synthesizing this compound are dominated by the high activation energy required to overcome the steric hindrance of the neopentyl group.

Reaction Kinetics: As discussed, S(_N)2 reactions on neopentyl substrates are notoriously slow. The rate of an S(_N)2 reaction is second-order, depending on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). webassign.net The steric bulk drastically reduces the rate constant (k). S(_N)1 reactions are first-order (Rate = k[Substrate]), and their rate is determined by the stability of the carbocation formed. libretexts.orgyoutube.com Since a primary carbocation is very unstable, this pathway is also kinetically disfavored. The synthesis, therefore, often requires forcing conditions, such as high temperatures and long reaction times, to proceed at a reasonable rate. For instance, patented procedures for a related synthesis mention stirring the reaction for 24 to 40 hours. patsnap.comgoogle.com

Chemical Reactivity and Reaction Mechanisms of 1,3 Dibromo 2,2 Dimethylpropane

Reactions with Organometallic Reagents

The carbon-bromine bonds in 1,3-dibromo-2,2-dimethylpropane are susceptible to reaction with various metals, leading to the formation of highly reactive organometallic intermediates. These reagents are valuable in synthetic chemistry for the construction of new chemical bonds.

Formation of Grignard Reagents and Organolithium Compounds

This compound can be converted into its corresponding di-Grignard reagent, 1,3-bis(bromomagnesio)-2,2-dimethylpropane, by reacting it with magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The general reaction is as follows:

BrCH₂C(CH₃)₂CH₂Br + 2 Mg → BrMgCH₂C(CH₃)₂CH₂MgBr

Special procedures may be required for preparing di-Grignard reagents from 1,3-dibromides to achieve good yields and stability. google.com

Similarly, organolithium compounds can be generated. The treatment of this compound with two equivalents of an alkyllithium reagent (like n-butyllithium or tert-butyllithium) or four equivalents of lithium metal results in lithium-halogen exchange, yielding a dilithio species. This reaction is typically performed at low temperatures in an inert hydrocarbon or ether solvent. quora.com The high reactivity of these organolithium reagents makes them powerful tools in synthesis.

Table 1: Formation of Organometallic Reagents

| Reagent Name | Precursor | Metal | Typical Solvent |

|---|---|---|---|

| 1,3-Bis(bromomagnesio)-2,2-dimethylpropane | This compound | Magnesium (Mg) | Diethyl ether, THF |

| 1,3-Dilithio-2,2-dimethylpropane | This compound | Lithium (Li) | Hexane, Diethyl ether |

Applications in Carbon-Carbon Bond Formation

The organometallic derivatives of this compound are potent nucleophiles and are primarily used to form new carbon-carbon bonds. The di-Grignard reagent, for instance, has been employed in the synthesis of metallacyclobutanes. In one study, the reaction of 1,3-bis(bromomagnesio)-2,2-dimethylpropane with dichlorodimethylgermane afforded 3,3-dimethyl-1,1-dimethylgermacyclobutane in high yield. google.com A similar reaction with dichlorodicyclopentadienylvanadium(IV) produced a vanada(IV)cyclobutane. google.com

These di-organometallic reagents can also react with various electrophiles. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield 3,3-dimethylpentanedioic acid. Reaction with two equivalents of a ketone or aldehyde would produce a 1,5-diol after workup.

Cyclization Reactions

The 1,3-disposition of the two bromine atoms makes this compound an ideal substrate for intramolecular reactions to form four-membered ring systems.

Formation of Small Ring Systems

One of the notable reactions of 1,3-dihalides is the intramolecular Wurtz reaction. nih.gov When this compound is treated with an active metal, such as sodium, in an inert solvent, it undergoes reductive coupling to form a three-membered ring. This reaction provides an effective route to 1,1-dimethylcyclopropane (B155639). The Wurtz reaction is particularly useful for the synthesis of small, strained ring systems like cyclopropanes. nih.gov A similar intramolecular coupling of a related tetrabromide, pentaerythrityl tetrabromide, is known to produce spiropentane.

BrCH₂C(CH₃)₂CH₂Br + 2 Na → c-(CH₂)C(CH₃)₂ + 2 NaBr

Synthesis of Heterocyclic Compounds

By reacting this compound with difunctional nucleophiles, various heterocyclic compounds can be synthesized. The general mechanism involves a double nucleophilic substitution, where the nucleophile displaces both bromide ions to close the ring.

For example, reaction with a primary amine (R-NH₂) leads to the formation of an N-substituted 3,3-dimethylazetidine. Similarly, reaction with sodium sulfide (B99878) (Na₂S) is a common method for preparing the corresponding sulfur-containing heterocycle, 4,4-dimethylthietane. These four-membered heterocyclic rings are important structural motifs in medicinal chemistry and materials science.

Table 2: Heterocycle Synthesis from this compound

| Nucleophile | Reagent Example | Product Heterocycle |

|---|---|---|

| Primary Amine | R-NH₂ | N-R-3,3-dimethylazetidine |

| Sulfide | Na₂S | 4,4-dimethylthietane |

| Hydrazine | N₂H₄ | 1-Amino-3,3-dimethylazetidine |

Advanced Reaction Studies and Novel Transformations

The significant steric hindrance provided by the central quaternary carbon bearing two methyl groups has a profound impact on the reactivity of this compound. Mechanistic studies highlight its reluctance to participate in standard bimolecular nucleophilic substitution (SN2) reactions. quora.comlearncbse.in The bulky tert-butyl-like structure effectively shields the electrophilic carbon atoms from backside attack by a nucleophile.

Furthermore, the formation of a primary carbocation required for a unimolecular nucleophilic substitution (SN1) pathway is energetically unfavorable, making this route also difficult. quora.com This resistance to standard substitution pathways makes the compound a subject of interest for studying the influence of sterics on reaction mechanisms and often directs its reactivity towards the organometallic and cyclization pathways described above.

Novel transformations involving this compound include its potential use as a monomer in polymer chemistry. The difunctional nature of the molecule allows it to be incorporated into polymer backbones. For instance, polycondensation reactions could potentially lead to the synthesis of unique polyesters, polyamides, or other polymers containing the gem-dimethylpropane unit, which could impart specific thermal and physical properties to the resulting materials. semanticscholar.org

Catalytic Transformations

Catalytic methods are frequently employed to facilitate the transformation of this compound, most notably in reductive cyclization reactions to form 1,1-dimethylcyclopropane. These transformations often involve organometallic catalysts or reducing metals that enable the formation of a three-membered ring through intramolecular carbon-carbon bond formation.

Reductive Cyclization with Metals:

One of the most common catalytic transformations is the intramolecular Wurtz-type reaction, where a reducing metal such as zinc or magnesium is used. stackexchange.comorganic-chemistry.org In this process, the metal facilitates the reductive coupling of the two carbon-bromine bonds. The reaction with magnesium, for instance, is believed to proceed through the formation of a Grignard-like intermediate. stackexchange.com The mechanism involves the oxidative addition of the metal to one C-Br bond, forming an organometallic species which then undergoes an intramolecular nucleophilic substitution to displace the second bromide ion and close the ring. stackexchange.com

Similarly, zinc powder is an effective reagent for this transformation, providing an efficient and environmentally benign method for the synthesis of the corresponding cyclopropane (B1198618) derivative. organic-chemistry.org These reactions are typically carried out in an appropriate solvent like ethanol (B145695) or dioxane. stackexchange.comorganic-chemistry.org

Transition Metal-Catalyzed Cross-Electrophile Coupling:

More advanced catalytic systems involving transition metals like nickel have been developed for the intramolecular cross-electrophile coupling of dihalides. These reactions provide an alternative route to cyclopropanes under milder conditions. While specific examples detailing this compound are part of a broader class of reactions, the general mechanism involves the catalytic cycle of a low-valent nickel complex. The catalyst facilitates the reductive elimination of the dihalide to form the C-C bond of the cyclopropane ring.

The table below summarizes key catalytic systems used for the cyclization of 1,3-dihalopropanes, a reaction class to which this compound belongs.

Interactive Data Table: Catalytic Systems for Cyclization of 1,3-Dihalides

| Catalyst/Reagent | Substrate Class | Product | Reaction Type | Reference |

| Magnesium (Mg) | 1,3-Dibromopropane (B121459) | Cyclopropane | Reductive Cyclization | stackexchange.com |

| Zinc (Zn) powder | 1,3-Dihalopropanes | Cyclopropanes | 3-exo-tet Cyclization | organic-chemistry.org |

| Nickel (Ni) catalyst / Zn | Alkyl Dihalides | Cycloalkanes | Reductive Cyclization | - |

Photochemical and Electrochemical Reactions

Light or electricity can also be used to induce reactions in this compound, primarily leading to reduction and cyclization.

Photochemical Reactions:

The photochemistry of alkyl halides typically involves the homolytic cleavage of the carbon-halogen bond upon absorption of ultraviolet light. acs.org For this compound, this would lead to the formation of a bromo-dimethylpropyl radical and a bromine radical. However, specific studies detailing the direct photolysis of this compound are not prevalent.

More relevant are combined photochemical and electrochemical processes. For example, a method for synthesizing cyclopropane derivatives involves the copper(I)-catalyzed photochemical addition of a dihalomethane to an olefin, creating a 1,3-dihalo compound, which is then cyclized via electrochemical reduction. rsc.org While this is a multi-step synthesis rather than a direct reaction of this compound, it highlights the utility of photochemistry in forming precursors for cyclopropanation.

Electrochemical Reactions:

The electrochemical reduction of organic halides is a well-established process that can be applied to this compound to induce cyclization. cecri.res.in The reaction occurs at a cathode (a negatively charged electrode) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. cecri.res.in The general mechanism for the electrochemical reduction of alkyl halides involves a two-electron cleavage of the carbon-halogen bond. cecri.res.in

For this compound, the proposed mechanism proceeds through the following steps:

First Electron Transfer: The molecule diffuses to the cathode surface and accepts one electron, causing the cleavage of one carbon-bromine bond to form a 3-bromo-2,2-dimethylpropyl radical and a bromide ion. nih.gov

Second Electron Transfer: The resulting radical is highly reactive and is immediately reduced further at the cathode by accepting a second electron, forming a 3-bromo-2,2-dimethylpropyl carbanion. nih.govnih.gov

Intramolecular Cyclization: The generated carbanion acts as a potent nucleophile. It undergoes a rapid intramolecular SN2 reaction, attacking the adjacent carbon atom and displacing the second bromide ion to form the stable 1,1-dimethylcyclopropane ring. iaea.org

This electroductive cyclization is an efficient method that avoids the use of chemical reducing agents. rsc.orgiaea.org The reduction potential required for this process depends on the solvent and the electrode material used. cecri.res.in

Interactive Data Table: Electrochemical Reduction of 1,3-Dihalides

| Reaction Type | Reactant | Key Intermediate(s) | Product | Mechanism Steps | Reference |

| Electrochemical Reduction | 1,3-Dihalopropane | Alkyl radical, Carbanion | Cyclopropane | 1. e⁻ addition & C-X cleavage 2. e⁻ addition to radical 3. Intramolecular SN2 | nih.gov, cecri.res.in, iaea.org |

| Electroreductive Dehalogenation | 1,3-Dichloro compounds | Not specified | Cyclopropane derivatives | Electrochemical Reduction | rsc.org |

Conformational Analysis and Stereodynamics

Conformational Preferences and Isomerism

Due to the free rotation around the C2-C1 and C2-C3 single bonds, 1,3-Dibromo-2,2-dimethylpropane can exist in several conformations. The central quaternary carbon, substituted with two methyl groups and two bromomethyl groups, imposes significant steric constraints that dictate the preferred spatial arrangements. The key rotational isomers arise from the relative orientation of the two bromine atoms.

The principal conformers can be visualized using Newman projections along the C2-C1 (and C2-C3) bond. The primary rotational isomers include the anti and gauche conformations, referring to the dihedral angle between the two C-Br bonds.

| Conformer | Dihedral Angle (Br-C-C-Br) | Description |

| Anti | ~180° | The two bromine atoms are positioned on opposite sides of the central C-C-C plane, minimizing steric repulsion between these bulky, electronegative atoms. |

| Gauche | ~60° | The two bromine atoms are positioned at a 60° angle to each other, leading to increased steric interaction compared to the anti conformer. |

Dynamic NMR Studies and Internal Rotation Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the rates of conformational interchange and determining the energy barriers to internal rotation. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to quantify the energetics of processes like the interconversion between anti and gauche conformers.

For this compound, a DNMR study would likely involve cooling a sample to a temperature where the rotation around the C-C bonds becomes slow on the NMR timescale. At this "slow exchange" limit, distinct signals would be observed for the protons of the anti and gauche conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single, time-averaged signal at the "fast exchange" limit.

The energy barrier to this internal rotation can be calculated from the coalescence temperature and the chemical shift difference between the signals of the interconverting species. While specific DNMR data for this compound is not published, studies on similar sterically hindered molecules with bulky substituents have determined rotational barriers. For instance, rotational barriers in substituted ethanes are known to increase with the size of the substituents. msu.edu Given the bulky gem-dimethyl groups and the bromine atoms, a significant barrier to rotation would be expected for this compound.

Influence of Steric and Electronic Effects on Conformation

The conformational preferences of this compound are governed by a delicate balance of steric and electronic effects.

Steric Effects: The primary determinant of the conformational landscape is steric hindrance. The presence of two methyl groups and two bromomethyl groups attached to a central carbon atom creates a highly congested environment. The van der Waals radii of the bromine atoms are significantly larger than those of hydrogen atoms, leading to substantial repulsive interactions when they are brought into close proximity in the gauche conformation. This steric strain is the principal reason for the expected preference for the anti conformer, where the bulky bromine atoms are maximally separated.

Electronic Effects: Electronic effects also play a role, primarily through dipole-dipole interactions. The C-Br bonds are polar, with the bromine atoms carrying a partial negative charge and the carbon atoms a partial positive charge. In the gauche conformation, the dipole moments of the two C-Br bonds are in closer proximity, leading to electrostatic repulsion. The anti conformation, with the dipoles pointing in opposite directions, minimizes this unfavorable interaction.

In some halogenated alkanes, such as 1,2-difluoroethane, a "gauche effect" is observed where the gauche conformer is unexpectedly more stable than the anti conformer. This is often attributed to hyperconjugation, an electronic interaction between a filled bonding orbital and an adjacent empty antibonding orbital. However, for larger halogens like bromine, this effect is generally weaker and is typically outweighed by steric and dipolar repulsion. msu.edu Therefore, a significant gauche effect is not anticipated for this compound.

Theoretical Modeling of Conformational Landscapes

In the absence of extensive experimental data, theoretical modeling provides a powerful tool to explore the conformational landscape of this compound. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and the transition states that connect them. eurjchem.comresearchgate.netmdpi.com

A typical theoretical study would involve:

Conformational Search: Systematically rotating the C-C bonds to identify all possible low-energy conformers (anti, gauche, etc.).

Geometry Optimization: Optimizing the geometry of each identified conformer to find the minimum energy structure.

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their relative populations based on the Boltzmann distribution.

Transition State Search: Locating the transition state structures that represent the energy maxima along the pathway of interconversion between conformers.

Barrier Height Calculation: Determining the energy difference between the ground state conformers and the transition states to predict the rotational energy barriers.

For this compound, DFT calculations would likely confirm that the anti conformer is the global minimum on the potential energy surface. The calculations would also provide a quantitative estimate of the energy difference between the anti and gauche conformers and the height of the rotational barrier, which could then be compared with potential future experimental DNMR studies. Such theoretical studies on related molecules have shown good agreement with experimental findings. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1,3-Dibromo-2,2-dimethylpropane, providing detailed information about its proton and carbon environments.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the high degree of symmetry in the molecule. Due to the molecule's structure, (CH₃)₂C(CH₂Br)₂, two distinct proton environments are expected.

The six protons of the two equivalent methyl groups (CH₃) are shielded and appear as a singlet in the upfield region of the spectrum. The four protons of the two equivalent bromomethyl groups (-CH₂Br) are deshielded by the adjacent electronegative bromine atoms and therefore resonate at a lower field, also as a singlet. The absence of adjacent, non-equivalent protons means that no spin-spin splitting occurs, resulting in two sharp singlets. The integration of these signals would yield a 6:4 (or 3:2) ratio, corresponding to the methyl and methylene (B1212753) protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₂ | ~1.0 - 1.2 | Singlet | 6H |

| -CH ₂Br | ~3.4 - 3.6 | Singlet | 4H |

Note: Data is predicted based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. Given the symmetry of this compound, three distinct carbon signals are expected.

Quaternary Carbon (C2): The central quaternary carbon atom, C(CH₃)₂, is unique.

Methyl Carbons: The two methyl groups (-CH₃) are chemically equivalent.

Methylene Carbons: The two bromomethyl carbons (-CH₂Br) are also equivalent.

The chemical shifts are influenced by the electronic environment. The carbons bonded to the electronegative bromine atoms are expected to be the most deshielded, appearing furthest downfield. libretexts.org The quaternary carbon will be further upfield, followed by the methyl carbons. For reference, in 2,2-dimethylpropane, the central quaternary carbon appears at 31.5 ppm and the methyl carbons at 28.0 ppm. docbrown.info The presence of bromine in 1-bromo-2-methylpropane (B43306) shifts the CH₂Br carbon downfield significantly. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₂Br (C1, C3) | ~40 - 50 |

| -C (CH₃)₂ (C2) | ~35 - 40 |

| -C(C H₃)₂ | ~20 - 25 |

Note: Data is predicted based on the analysis of structurally similar compounds.

Although the 1D NMR spectra are relatively simple, 2D NMR techniques would provide unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would show no cross-peaks. This is because there are no scalar couplings between non-equivalent protons, confirming the isolated nature of the methyl and methylene proton environments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded protons and carbons. It would show a cross-peak between the proton signal at ~3.4-3.6 ppm and the carbon signal at ~40-50 ppm (-CH₂Br). It would also show a cross-peak between the proton signal at ~1.0-1.2 ppm and the carbon signal at ~20-25 ppm (-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. For this compound, the methylene protons (-CH₂Br) would show a correlation to the quaternary carbon (C2) and the methyl carbons. The methyl protons (-CH₃) would show correlations to the quaternary carbon (C2) and the methylene carbon (-CH₂Br), providing definitive evidence for the neopentyl backbone structure.

Dynamic NMR (DNMR) could be employed to study the conformational dynamics of this compound, specifically the rotation around the C2-C1 and C2-C3 bonds. At sufficiently low temperatures, the rotation of the -CH₂Br groups might become slow enough on the NMR timescale to make the two methylene protons diastereotopic. This would result in a splitting of the methylene singlet into an AB quartet. The temperature at which this coalescence occurs could be used to determine the energy barrier for bond rotation, providing insight into the steric hindrance imposed by the gem-dimethyl groups. However, no specific dynamic NMR studies for this compound were found in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental formula. The molecular formula of this compound is C₅H₁₀Br₂. nih.govmolbase.comguidechem.comnist.gov Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion region will show three peaks: [M]⁺ (containing two ⁷⁹Br atoms), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br atoms), with an approximate intensity ratio of 1:2:1.

HRMS can distinguish the exact mass of C₅H₁₀Br₂ from other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₀Br₂ | nih.govnist.gov |

| Monoisotopic Mass | 227.91493 Da | nih.gov |

| Calculated Exact Mass [M]⁺ (C₅H₁₀⁷⁹Br₂) | 227.91493 Da | nih.gov |

| Calculated Exact Mass [M+2]⁺ (C₅H₁₀⁷⁹Br⁸¹Br) | 229.91288 Da | nih.gov |

| Calculated Exact Mass [M+4]⁺ (C₅H₁₀⁸¹Br₂) | 231.91083 Da |

Note: The calculated exact mass for [M+4]⁺ is derived from isotopic masses.

The precise mass measurement provided by HRMS, coupled with the distinct isotopic pattern, offers conclusive evidence for the molecular formula of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering detailed information about its functional groups and skeletal structure.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups are expected to appear in the 2845-2975 cm⁻¹ region. docbrown.info

C-H Bending: The bending (deformation) vibrations of the C-H bonds occur at lower frequencies. Asymmetric and symmetric bending modes of the methyl groups and scissoring vibrations of the methylene groups typically fall in the 1370-1470 cm⁻¹ range. docbrown.info A C-H wagging vibration associated with the -CH₂Br group is expected between 1300-1150 cm⁻¹. libretexts.orgorgchemboulder.com

C-C Skeletal Vibrations: The stretching vibrations of the carbon-carbon single bonds that form the neopentyl skeleton appear in the fingerprint region, with absorptions for the C-(CH₃)₃ structure expected between 1140 and 1175 cm⁻¹. docbrown.info

C-Br Stretching: The most characteristic vibration for this molecule, aside from the C-H stretches, is the C-Br stretch. This vibration occurs at low frequencies due to the heavy mass of the bromine atom. The C-Br stretching bands are typically strong and found in the 515-690 cm⁻¹ range. libretexts.orgorgchemboulder.commissouri.edu

The principles of mutual exclusion suggest that for a molecule with a center of symmetry, vibrations that are active in the Raman spectrum will be inactive in the IR spectrum, and vice versa. However, this compound lacks a center of symmetry, so many of its vibrational modes are expected to be active in both IR and Raman spectra.

The IR and Raman spectra serve to confirm the presence of the key functional groups within the molecule:

Alkane Structure: The strong bands in the ~2845-2975 cm⁻¹ region are definitive for saturated C-H bonds, confirming the alkane nature of the molecule.

Alkyl Halide: The presence of strong absorption bands in the low-frequency region (515-690 cm⁻¹) is a key indicator of the carbon-bromine bonds, identifying the compound as an alkyl bromide. missouri.edu The absence of bands characteristic of other functional groups (e.g., O-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹) confirms the purity of the structure.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2845-2975 | C-H Stretching | -CH₃, -CH₂- |

| 1370-1470 | C-H Bending | -CH₃, -CH₂- |

| 1300-1150 | C-H Wagging | -CH₂Br |

| 1140-1175 | C-C Skeletal Stretching | C-(CH₃)₃ |

| 515-690 | C-Br Stretching | Alkyl Bromide |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for assessing its purity.

Method Development and Optimization for Analytical Purity

The determination of the analytical purity of this compound, also known as neopentyl dibromide, is critical for its use as a raw material and in chemical synthesis. Method development primarily focuses on gas chromatography (GC) due to the compound's volatility. These methods are optimized to separate the main component from potential impurities, such as starting materials, by-products, or degradation products.

A key strategy in method development involves headspace gas chromatography (HSGC), particularly when analyzing for trace-level impurities. This technique is highly effective for separating volatile organic compounds from a sample matrix. For instance, a comparable method developed for the genotoxic impurity 1,3-dibromopropane (B121459) in Olopatadine Hydrochloride utilized a DB-624 column with nitrogen as the carrier gas. jocpr.com This approach demonstrates excellent separation and sensitivity. jocpr.com

Optimization of a GC method for this compound would involve a systematic evaluation of several parameters:

Column Selection: A mid-polarity column, such as one containing cyanopropylphenyl polysiloxane (like a DB-624), is often chosen for its ability to resolve halogenated hydrocarbons. jocpr.com

Temperature Programming: An optimized oven temperature program is essential to ensure sharp peaks and adequate separation from closely eluting impurities.

Injector and Detector Conditions: Split/splitless injection is commonly used. The detector of choice is often a Flame Ionization Detector (FID) for general purity analysis or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds. For definitive identification, a Mass Spectrometer (MS) is coupled with the GC system (GC-MS). The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing characteristic m/z peaks at 135 and 137, with the top peak at m/z 55. nih.govnist.gov

Validation: As per International Conference on Harmonization (ICH) guidelines, the developed method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com For a related compound, 1,3-dibromopropane, a validated HSGC method achieved an LOD of 1.46 µg/mL and an LOQ of 4.37 µg/mL, with recoveries ranging from 95.1% to 111.5%. jocpr.com

The table below outlines a typical set of optimized parameters for a GC-based purity method, extrapolated from established methods for similar analytes. jocpr.comnemi.gov

| Parameter unfold_more | Condition unfold_more | Rationale unfold_more |

|---|---|---|

| Analytical Technique | Gas Chromatography (GC) | Suitable for volatile compounds. |

| Column | DB-624 (30 m x 0.53 mm x 3.0 µm) or equivalent | Provides good resolution for halogenated hydrocarbons. jocpr.com |

| Carrier Gas | Nitrogen or Helium | Inert carrier gases standard for GC. jocpr.com |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Detector | FID, ECD, or MS | FID for general purpose, ECD for high sensitivity to halogens, MS for identification. nih.gov |

| Oven Program | Initial temp. 50°C, hold for 5 min, ramp to 220°C at 10°C/min, hold for 5 min | Optimized to separate impurities with different boiling points. |

| Diluent | Benzyl alcohol or Hexane | Chosen to not interfere with the analyte peak. jocpr.comnemi.gov |

Chiral Separations (if applicable)

The concept of chirality refers to a molecule that is non-superimposable on its mirror image, much like a pair of human hands. Such molecules are called enantiomers, and their separation is a significant challenge in analytical and preparative chemistry.

In the case of this compound, the molecule is achiral . Its structure possesses a plane of symmetry that runs through the central carbon atom (C2) and the two methyl groups attached to it. This symmetry means that the molecule and its mirror image are identical and can be superimposed.

Structure of this compoundThe plane of symmetry makes the molecule achiral.

Because this compound does not exist as enantiomers, chiral separation techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral GC are not applicable for its resolution. mdpi.com These methods are designed specifically to separate enantiomeric pairs by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com Since there are no enantiomers of this compound to separate, this section of analysis is not relevant to this specific compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

No specific studies utilizing Density Functional Theory (DFT) to optimize the molecular geometry or analyze the electronic structure of the GG and AG conformers of 1,3-Dibromo-2,2-dimethylpropane were identified. Such studies would typically provide precise data on bond lengths, bond angles, and dihedral angles, as well as electronic properties like dipole moments and frontier molecular orbital energies. Without these calculations, a quantitative analysis of the molecule's structure and reactivity from a DFT perspective cannot be provided.

Ab Initio Methods for High-Level Calculations

Similarly, there is no evidence of high-level ab initio calculations being performed for this molecule. These methods, which are computationally intensive, are used to achieve very high accuracy for molecular properties and energies, serving as a benchmark for other computational methods.

Molecular Dynamics Simulations

Conformational Dynamics and Flexibility

No molecular dynamics (MD) simulation studies for this compound were found. MD simulations are critical for understanding the time-dependent behavior of a molecule, including its flexibility and the dynamics of transitions between different conformational states.

Intermolecular Interactions and Solvent Effects

The influence of solvents on the conformational equilibrium and the nature of intermolecular interactions in a condensed phase are powerful applications of molecular dynamics. However, no simulation data is available to describe these effects for this compound.

Reaction Pathway and Mechanism Elucidation

Computational chemistry serves as a powerful tool for investigating the reaction mechanisms of this compound at a molecular level. The compound's structure, featuring a sterically hindered neopentyl core, influences its reactivity in nucleophilic substitution and elimination reactions. Theoretical studies can map out the potential energy surfaces for these reactions, providing detailed insights into the transition states and intermediates involved.

For instance, in nucleophilic substitution reactions, the primary bromine atoms are susceptible to attack. However, the bulky gem-dimethyl groups on the adjacent carbon create significant steric hindrance, which can affect the reaction pathway, potentially slowing SN2 reactions and making alternative mechanisms competitive under certain conditions. byjus.com Computational models allow for a quantitative assessment of these steric and electronic effects.

Transition state (TS) localization is a fundamental computational technique used to identify the highest energy point along a reaction coordinate. For a reaction involving this compound, such as an SN2 reaction with a nucleophile (e.g., a hydroxide (B78521) ion), computational methods can pinpoint the exact geometry of the pentavalent carbon transition state. This TS structure is characterized as a first-order saddle point on the potential energy surface, with a single imaginary vibrational frequency corresponding to the motion along the reaction path.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation involves following the minimum energy path downhill from the transition state in both forward and reverse directions. This procedure definitively connects the transition state structure to the corresponding reactants and products on the potential energy surface. For the substitution reaction of this compound, the IRC analysis would trace the path from the [Nucleophile---C---Br] transition state to the separate reactants (nucleophile and this compound) on one side and to the final products (the substituted product and a bromide ion) on the other, thereby confirming the proposed mechanism.

Computational chemistry enables the prediction of both kinetic and thermodynamic parameters for reactions involving this compound.

Kinetic Predictions: The activation energy (Ea), which is the energy difference between the reactants and the transition state, governs the reaction rate. A higher activation energy implies a slower reaction. For this compound, computational studies can quantify the high activation barrier for SN2 reactions caused by the steric hindrance of the neopentyl group. Using Transition State Theory, the calculated activation energy can be used to predict the rate constant (k) of the reaction. These predictions are crucial for understanding how the compound's unique structure influences its reactivity. lookchem.com

Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound, aiding in its structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation, and computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. escholarship.orgresearchgate.net The standard computational protocol involves:

Optimizing the molecular geometry of this compound using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable basis set.

Calculating the NMR shielding tensors for the optimized structure, often using the Gauge-Including Atomic Orbital (GIAO) method.

Converting the calculated absolute shielding values into chemical shifts (δ) by referencing them to a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

These predicted shifts are invaluable for assigning experimental spectra and for distinguishing between isomers. For example, the calculated chemical shifts for this compound would be significantly different from those of its isomer, 1,1-Dibromo-2,2-dimethylpropane, as illustrated in the hypothetical comparison table below.

Table 1: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for Isomers of C₅H₁₀Br₂

| Carbon Atom | This compound (Calculated δ, ppm) | 1,1-Dibromo-2,2-dimethylpropane (Calculated δ, ppm) |

| C-Br (CH₂) | ~45 | - |

| C(CH₃)₂ | ~35 | ~40 |

| CH₃ | ~25 | ~30 |

| CHBr₂ | - | ~80 |

Note: Values are illustrative to demonstrate the utility of computational prediction in distinguishing isomers.

Computational methods can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. uni-siegen.de The process involves a frequency calculation on the optimized geometry of the molecule. The results provide a set of normal vibrational modes and their corresponding frequencies.

IR Activity: A vibrational mode is IR active if it causes a change in the molecule's dipole moment. su.se

Raman Activity: A mode is Raman active if it causes a change in the molecule's polarizability. su.se

The calculated frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for DFT methods) to correct for anharmonicity and other theoretical approximations, bringing them into better agreement with experimental spectra. sigmaaldrich.com These calculations allow for the assignment of specific absorption bands in an experimental spectrum to particular molecular motions, such as C-H stretching or C-Br stretching.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| C-H Stretch (asymmetric) | 2950 - 3000 | Strong | Strong |

| C-H Stretch (symmetric) | 2850 - 2900 | Strong | Strong |

| CH₂ Scissoring | 1450 - 1480 | Medium | Medium |

| C-C Stretch | 900 - 1200 | Weak | Medium |

| C-Br Stretch | 550 - 650 | Strong | Strong |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 1,3-dibromo-2,2-dimethylpropane, with two reactive C-Br bonds, allows it to serve as a linchpin in the construction of intricate molecular architectures. It is particularly useful for introducing a gem-dimethyl-substituted three-carbon chain into a target molecule.

The rigid 2,2-dimethylpropane unit is a desirable motif in medicinal chemistry and agrochemical research, as it can impart specific physical and biological properties to a molecule. This compound serves as a key starting material for incorporating this structural unit. For instance, it is a precursor to 1,3-dibromo-2,2-dimethoxypropane (B40201), a compound employed in reactions to form four-membered rings and facilitate the cyclization of polypeptides, which are important structures in drug development. patsnap.comchemicalbook.com The synthesis involves reacting this compound's parent ketone with methanol (B129727). patsnap.com

Its derivatives are also crucial. For example, the corresponding diamine, 2,2-dimethyl-1,3-propanediamine, which can be synthesized from the dibromide, is a building block for various biologically active compounds. nih.gov The neopentyl core is often used to create sterically hindered ligands for metal complexes used in catalysis or as part of pharmacologically active molecules.

This compound is a precursor for a variety of specialty chemicals and reagents. One notable transformation is its conversion into other useful intermediates. A mild, one-step method has been developed to synthesize this compound from 3,3-dimethyloxetane (B1346095) using tetrabromomethane and triphenylphosphine (B44618). acs.org

This compound is also used to synthesize other reagents. For example, its reaction with dimethyl sulphate in the presence of a base can yield 1,3-dibromo-2,2-bis(methoxymethyl)propane, a more complex diether building block. prepchem.com Furthermore, it can be used to prepare phosphonium (B103445) salts, which are precursors to Wittig reagents, essential tools in organic synthesis for forming carbon-carbon double bonds.

Table 1: Synthesis of this compound from Cyclic Ether

This interactive table summarizes the reaction to form this compound.

| Reactant | Reagents | Product | Yield | Reference |

| 3,3-Dimethyloxetane | Tetrabromomethane (CBr₄), Triphenylphosphine (PPh₃) | This compound | Not specified | acs.org |

Precursor for Polymer and Material Science Applications

The structure of this compound, with two terminal, reactive bromine atoms, makes it an excellent candidate for polymerization reactions. It can act as a monomer or a precursor to monomers, leading to materials with unique properties conferred by the neopentyl group.

Cyclic polymers exhibit distinct properties compared to their linear counterparts, such as lower viscosity and different thermal characteristics. bham.ac.uk The synthesis of cyclic polymers often involves the intramolecular cyclization of a linear precursor under high-dilution conditions to favor ring formation over intermolecular polymerization. bham.ac.uk

This compound is an ideal starting material for creating such polymers. By reacting it with a difunctional nucleophile (e.g., a bisphenol or a dicarboxylate) under high dilution, the two electrophilic carbon atoms of the dibromide can react at opposite ends of the nucleophile, forming a macrocycle. This "ring-closing" approach is a fundamental strategy in creating cyclic polymers where the gem-dimethyl group of the original dibromide becomes an integral part of the polymer's cyclic backbone. rsc.org

Dibromo compounds are widely used as monomers in cross-coupling polymerization reactions, such as Suzuki and Stille couplings, to produce semiconducting polymers for applications in organic electronics like OLEDs and organic solar cells. ossila.com this compound can function as a monomer in such polycondensation reactions. When reacted with a comonomer containing two nucleophilic or organometallic groups (for example, a diboronic acid or an organotin compound), a polymer chain is formed.

Additionally, it can be chemically converted into other useful monomers. A key example is its conversion to 2,2-dimethyl-1,3-propanediamine. nih.gov This neopentyldiamine is a valuable monomer for synthesizing high-performance polyamides and polyimides. The gem-dimethyl group in the polymer backbone disrupts chain packing, which can improve solubility and modify the thermal and mechanical properties of the resulting material.

Table 2: Monomer Synthesis from this compound

This interactive table shows a key monomer derived from this compound.

| Starting Material | Transformation | Product Monomer | Potential Polymer Class | Reference |

| This compound | Nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or phthalimide (B116566) followed by hydrolysis) | 2,2-Dimethyl-1,3-propanediamine | Polyamides, Polyimides | nih.gov |

Development of Novel Reagents and Catalysts

The unique steric and electronic properties of the neopentyl group make this compound a useful platform for developing specialized reagents and catalyst ligands. The bulky gem-dimethyl group can create a specific steric environment around a reactive center, influencing the selectivity and efficiency of chemical reactions.

By reacting this compound with ligands such as phosphines or amines, novel bidentate ligands can be synthesized. These ligands, featuring a neopentyl backbone, can then be coordinated to a metal center to form catalysts. The steric bulk of the 2,2-dimethylpropyl bridge can control access to the metal's active site, potentially leading to higher selectivity in catalytic processes such as hydrogenation, cross-coupling, or polymerization. While specific, widely-known catalysts based directly on this fragment are specialized, the principle is a common strategy in catalyst design. The synthesis of 1,3-dibromo-2,2-dimethoxypropane from acetone (B3395972) and methanol also highlights its role in creating intermediates for further chemical innovation. google.comgoogle.com

Precursor for Organometallic Complexes

This compound serves as a key starting material for the synthesis of specific organometallic complexes, most notably through the formation of di-Grignard reagents. The reaction of this compound with magnesium in an ether solvent yields the corresponding 1,3-bis(bromomagnesio)-2,2-dimethylpropane. This di-Grignard reagent is a versatile intermediate for creating metallacycles.

A significant example is its reaction with dichlorodicyclopentadienylvanadium(IV). This reaction produces 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, a four-membered ring containing a vanadium atom. researchgate.net The identity of this vanadacyclobutane was confirmed through its spectroscopic data (ESR and 1H NMR) and its reaction with bromine, which regenerated the starting material, this compound. researchgate.net

Table 1: Formation of a Vanadacyclobutane from this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-bis(bromomagnesio)-2,2-dimethylpropane | Dichlorodicyclopentadienylvanadium(IV) | 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane | 30% | researchgate.net |

The stability and reactivity of such metallacycles are of interest in the study of organometallic reaction mechanisms and as potential catalysts.

Ligand Synthesis for Catalysis

The carbon skeleton of this compound is an ideal scaffold for creating bidentate ligands for transition metal catalysts. By replacing the two bromine atoms with coordinating groups, ligands with specific steric and electronic properties can be synthesized.

A primary example is the synthesis of 2,2-dimethylpropane-1,3-diamine. While direct synthesis from this compound via ammonolysis is a standard synthetic route for converting alkyl halides to amines, alternative syntheses from precursors like neopentyl glycol or hydroxypivalaldehyde have also been developed. google.comgoogle.com This diamine serves as a chelating ligand for various transition metals.

For instance, chromium(III) complexes bearing N,O-donor ligands have demonstrated high catalytic activity in the oligomerization of olefins, such as 2-chloro-2-propen-1-ol. mdpi.com Complexes of 2,2-dimethylpropane-1,3-diamine with chromium(III) can be prepared and utilized in similar catalytic applications. The bulky neopentyl group of the ligand can influence the coordination geometry around the metal center, affecting the selectivity and activity of the catalyst. The structural properties of salts derived from 2,2-dimethylpropane-1,3-diamine have been studied, providing insight into the conformations and hydrogen-bonding networks that can influence its coordination chemistry. researchgate.net

Enzymatic and Biocatalytic Transformations

The fate of halogenated organic compounds in biological systems is a significant area of research, driven by interests in bioremediation and green chemistry. Enzymes that catalyze the cleavage of carbon-halogen bonds, known as dehalogenases, are of particular importance.

Studies on Enzymatic Dehalogenation

Direct enzymatic dehalogenation studies on this compound are not extensively documented in the literature. However, research on structurally similar compounds provides insight into potential metabolic pathways. Haloalkane dehalogenases are a class of enzymes known to hydrolyze carbon-halogen bonds. nih.gov

For example, the biodegradation of dibromoneopentyl glycol (DBNPG), which shares the neopentyl core, has been demonstrated by a bacterial consortium. nih.gov This process involves the release of bromide ions, indicating a biological debromination reaction. The bacterial species involved were found to be similar to known dehalogenating strains, suggesting the action of dehalogenase enzymes. nih.gov It is plausible that similar enzymatic systems could act on this compound, cleaving the carbon-bromine bonds to initiate its degradation. The general mechanism of haloalkane dehalogenases involves a nucleophilic attack on the halogen-bearing carbon, leading to the formation of an alcohol and a halide ion. nih.gov

Biologically Inspired Synthesis

The rigid neopentyl scaffold of this compound makes it a useful building block in syntheses inspired by the structure of complex natural products. By using this compound, chemists can introduce a conformationally restricted unit into a target molecule, which can be advantageous for probing biological activity.

An example of this approach is the synthesis of cyclobutane-containing analogues of combretastatin (B1194345) A4, a potent natural anticancer agent. In these syntheses, the flexible stilbene (B7821643) bridge of the natural product is replaced by a more rigid cyclobutane (B1203170) ring, which is constructed using this compound or its derivatives. This modification is designed to prevent the loss of biological activity that occurs when the natural compound isomerizes. This strategy, while employing standard organic synthesis techniques, is inspired by the biological function of the parent natural product and aims to create more stable and effective therapeutic agents.

Environmental and Toxicological Research Perspectives Excluding Dosage/administration

Environmental Fate and Transport

The environmental fate of a chemical compound describes its transport and transformation in the environment. This includes its persistence in various environmental compartments, its mobility, and its degradation pathways.